molecular formula C6H10ClNO2 B8192263 (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester

(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester

Cat. No.: B8192263
M. Wt: 163.60 g/mol
InChI Key: KIHQEVXNQJYINH-UHNVWZDZSA-N
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Description

(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorine atom and a carboxylic acid methyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-pyrrolidine-2-carboxylic acid.

    Chlorination: The precursor undergoes chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 4-position.

    Esterification: The carboxylic acid group is then esterified using methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Utilizing large quantities of chlorinating agents in controlled environments to ensure safety and efficiency.

    Continuous Esterification: Employing continuous flow reactors for the esterification step to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of substituted pyrrolidine derivatives.

    Reduction: Formation of (2S,4R)-4-Chloro-pyrrolidine-2-methanol.

    Oxidation: Formation of (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid.

Scientific Research Applications

(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: Employed in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Interacting with receptors to modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Bromo-pyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a bromine atom instead of chlorine.

    (2S,4R)-4-Fluoro-pyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also be selectively substituted, providing a versatile platform for further chemical modifications.

Properties

IUPAC Name

methyl (2S,4R)-4-chloropyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQEVXNQJYINH-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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